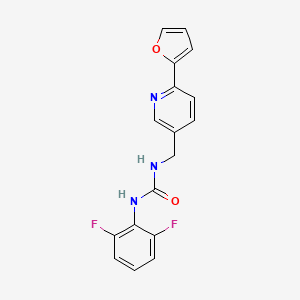![molecular formula C14H11ClN2OS3 B2814232 1-(5-chlorothiophen-2-yl)-2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2814232.png)
1-(5-chlorothiophen-2-yl)-2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-381509 是一种化学化合物,由于其在各个领域中的潜在应用而引起了科学研究的兴趣。它以其独特的化学结构和性质而闻名,使其成为化学、生物学和医学领域中宝贵的学习对象。
准备方法
合成路线和反应条件
WAY-381509 的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。具体的合成路线可能有所不同,但通常涉及以下步骤:
核心结构的形成: 第一步涉及形成 WAY-381509 的核心结构。这是通过一系列反应实现的,包括缩合和环化反应。
官能团修饰: 后续步骤涉及引入和修饰官能团以获得所需的化学结构。这可能包括烷基化、酰化和卤化等反应。
纯化: 最终产品通过重结晶、色谱法或蒸馏等技术进行纯化,以确保高纯度和高产率。
工业生产方法
在工业环境中,WAY-381509 的生产将涉及扩大实验室合成方法的规模。这包括优化反应条件以最大限度地提高产量并降低成本。工业生产还可能涉及使用连续流反应器和自动化系统来提高效率和一致性。
化学反应分析
反应类型
WAY-381509 可以进行各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 这种反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。
常见的试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 在催化剂存在下卤素或在极性溶剂中亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
WAY-381509 在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂,并用作研究反应机理的模型化合物。
生物学: 它用于生化分析以研究酶活性 and 蛋白质相互作用。
医学: 它具有潜在的治疗应用,包括作为治疗各种疾病的候选药物。
工业: 它用于开发新材料,并用作化学过程中的催化剂。
作用机制
WAY-381509 的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物通过结合这些靶标并调节其活性来发挥作用。所涉及的确切途径可能因具体的应用和靶标而异。
相似化合物的比较
WAY-381509 可以与其他类似化合物进行比较以突出其独特性:
WAY-385995: 该化合物也用于研究淀粉样蛋白疾病和突触核蛋白病.
WAY-100635: 以其用作选择性血清素受体拮抗剂而闻名。
WAY-123456:
WAY-381509 的独特性在于其特定的化学结构及其在各个研究领域提供的广泛应用。
属性
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS3/c1-2-8-5-9-13(16-7-17-14(9)20-8)19-6-10(18)11-3-4-12(15)21-11/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOZKEWCWWHWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2814160.png)
![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)




